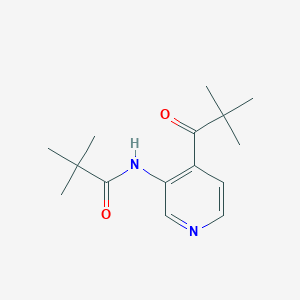
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide
説明
“N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” is a chemical compound with the molecular formula C15H22N2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “N-(4-(Pivaloyl)pyridin-3-yl)pivalamide” consists of a pyridine ring attached to a pivalamide group. The molecular weight of the compound is 262.35 .科学的研究の応用
Chemical Synthesis and Structural Analysis
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide and its derivatives are explored in the field of chemical synthesis, specifically in the context of hydrolysis processes and structural analysis. The pivalamide group in such compounds can undergo hydrolysis using Fe(NO3)3 in MeOH, providing a method for preparing the corresponding amine from pivalamido pyrimidin-4-ones or fused pivalamido pyrimidin-4-ones (Bavetsias, Henderson, & McDonald, 2004). Additionally, the molecular structure of certain derivatives, which consist of pivalamide, pyridin, and hydroxy-methylphenyl moieties, exhibits non-planarity and is stabilized by intramolecular hydrogen bonding, contributing to the understanding of molecular interactions and conformations (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Lithiation Processes
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is involved in lithiation processes. Lithiation of derivatives, such as N-(pyridin-3-ylmethyl)pivalamide, occurs on nitrogen and the ring at the 4-position, yielding substituted derivatives in high yields. The choice of lithium reagent impacts the regioselectivity and the type of substitution products obtained (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Coordination Polymers and Catalytic Properties
The compound plays a role in the formation of heterometallic coordination polymers. The linkage of trigonal complex [Fe2NiO(Piv)6] with polypyridine ligands leads to the formation of novel coordination polymers with diverse topologies and sorption properties. These polymers, such as [Fe2NiO(Piv)6(L(2))]n, exhibit porous structures and have been applied as heterogeneous catalysts in condensation reactions, demonstrating the material's potential in catalysis and material science (Sotnik et al., 2015).
Synthesis of Complex Compounds and Evaluation of Antibacterial Activity
Derivatives of N-(4-(Pivaloyl)pyridin-3-yl)pivalamide are used to synthesize complex compounds with potential antibacterial properties. For instance, reactions with active electrophilic compounds lead to the formation of complex structures, which upon further reactions and cyclizations, produce compounds with varying degrees of antibacterial activity against various bacteria, highlighting the compound's significance in pharmaceutical and medicinal chemistry (Al-Romaizan, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)12(18)10-7-8-16-9-11(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLNLQUPSWHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=NC=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Pivaloyl)pyridin-3-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)

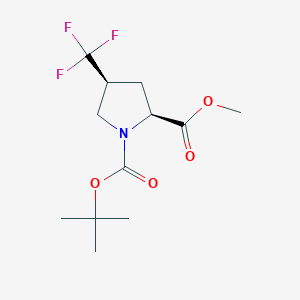
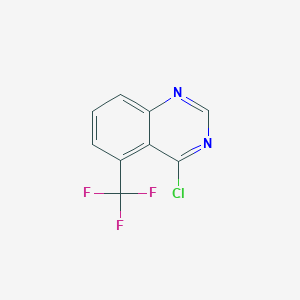
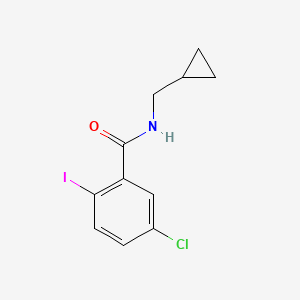

![5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1461024.png)

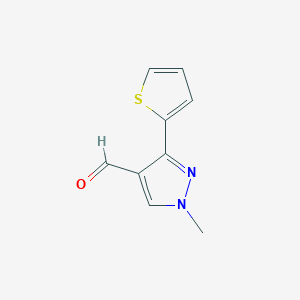

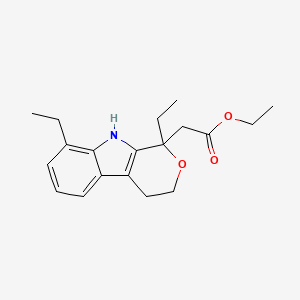
![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)